4-(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine
Description
4-(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine (CAS No. 886506-99-6) is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core fused with a thiazole ring. Its molecular formula is C₁₁H₉BrN₄S, with a molecular weight of 309.19 g/mol and a purity of ≥97% . The structure includes a bromine atom at position 6 of the imidazopyridine ring and a methyl group at position 2, which influence its electronic properties and reactivity.
Properties
Molecular Formula |
C11H9BrN4S |
|---|---|
Molecular Weight |
309.19 g/mol |
IUPAC Name |
4-(6-bromo-2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H9BrN4S/c1-6-10(8-5-17-11(13)15-8)16-4-7(12)2-3-9(16)14-6/h2-5H,1H3,(H2,13,15) |
InChI Key |
OGDYWYJPEVYWRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)Br)C3=CSC(=N3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization.
Bromination: The imidazo[1,2-a]pyridine core is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Thiazole Formation: The brominated intermediate is reacted with thioamide or a suitable thiazole precursor to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide, primary amines, or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives with different functional groups.
Reduction Products: Reduced forms of the compound with altered functional groups.
Scientific Research Applications
4-(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 4-(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and thiazole groups play a crucial role in binding to these targets, leading to modulation of their activity. This can result in various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Key Structural Variations
2,6-bromo-methyl), reducing steric bulk but eliminating bromine’s electronegative effects . 4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine (CAS No. 886507-37-5): Methyl groups at positions 2 and 7 alter π-stacking interactions compared to the bromine-substituted analogue .
Heterocycle Modifications
Comparative Data Table
Crystallographic and Computational Studies
Biological Activity
4-(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, supported by data tables and relevant research findings.
- Molecular Formula : C12H11BrN4S
- Molecular Weight : 323.21 g/mol
- CAS Number : [Not specified in the search results]
Biological Activity Overview
The biological activities of thiazole derivatives, including 4-(6-bromo-2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine, have been extensively studied. These compounds exhibit a range of activities such as:
- Antitumor Activity
- Thiazole derivatives have shown promising results against various cancer cell lines. For instance, compounds containing thiazole moieties have been reported with IC50 values indicating significant cytotoxicity against tumor cells.
- A structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups enhances antitumor activity. For example, modifications on the phenyl ring can lead to increased potency against cancer cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 9 | A431 | 1.61 ± 1.92 |
| Compound 10 | Jurkat | 1.98 ± 1.22 |
- Antimicrobial Activity
- The compound has also been evaluated for its antimicrobial properties. Studies indicate that thiazole derivatives possess significant antibacterial activity comparable to standard antibiotics.
- A recent study demonstrated that several thiazole-containing compounds exhibited antimicrobial activity against Staphylococcus epidermidis, suggesting potential for therapeutic applications.
| Compound | Microorganism | Activity |
|---|---|---|
| Compound A | S. epidermidis | Comparable to norfloxacin |
| Compound B | E. coli | Significant inhibition |
Case Studies and Research Findings
- Antitumor Efficacy
- Antimicrobial Screening
- Mechanistic Insights
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
